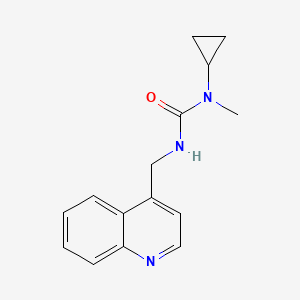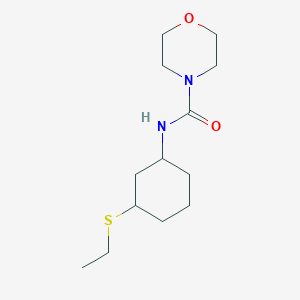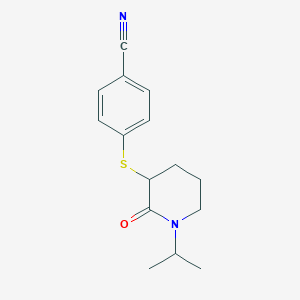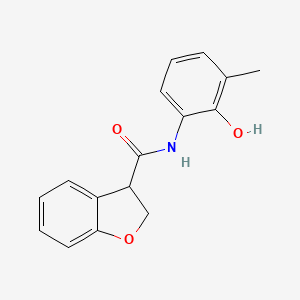![molecular formula C16H12N2O3 B7584781 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a topic of interest for researchers in the field of chemistry and biochemistry.
Aplicaciones Científicas De Investigación
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. Additionally, 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. Additionally, 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone may exert its antimicrobial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has been shown to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of diseases such as Alzheimer's disease. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone. One direction is the study of its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is the study of its potential as an inhibitor of enzymes involved in the degradation of neurotransmitters other than acetylcholine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone involves a multi-step process that includes the reaction of benzofuran with 2-aminopyridine and the subsequent reaction with ethyl chloroformate. The final product is obtained after purification using column chromatography. This synthesis method has been optimized and improved over the years, resulting in high yields of the final product.
Propiedades
IUPAC Name |
1-benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(14-10-11-4-1-2-6-13(11)21-14)18-8-9-20-15-12(18)5-3-7-17-15/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZZRIDDJRVGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CC4=CC=CC=C4O3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)



![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)

![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)